molecular formula C16H18ClNOS B2559508 2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide CAS No. 923751-35-3

2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide

Cat. No. B2559508
CAS RN: 923751-35-3
M. Wt: 307.84
InChI Key: RYUPTAJAOYFANH-UHFFFAOYSA-N
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Description

2-Chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide is an organic compound composed of a chlorine atom, two nitrogen atoms, one methylthiophenyl group, one phenylethyl group, and an acetamide group. This compound has been studied for its potential applications in various scientific research fields, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Thiophene Analogues and Carcinogenicity

Research on thiophene analogues, like those related to benzidine and 4-aminobiphenyl, provides insight into the potential carcinogenicity and biological activity of structurally related compounds. A study conducted by Ashby et al. synthesized thiophene analogues to evaluate their carcinogenic potential. These compounds were assessed using the Salmonella reverse-mutation assay and the cell-transformation assay, indicating potential carcinogenicity based on their activity profiles in vitro. However, doubts were raised about their capability to elicit tumors in vivo, suggesting the importance of evaluating structurally new compounds for potential carcinogenicity (Ashby et al., 1978).

Synthetic Organic Chemistry

Advancements in synthetic organic chemistry, particularly involving the N-Ar axis, highlight the versatility of chemical synthesis in producing a wide range of compounds for various applications. Kondo and Murakami's review focuses on the development of chemoselective N-acylation reagents and chiral ligands, showcasing the potential for creating diverse molecular structures with specific biological or chemical activities. Such methodologies could be relevant for synthesizing and understanding compounds with complex structures like "2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide" (Kondo & Murakami, 2001).

Environmental Impact and Toxicity

The environmental impact and toxicity of chlorinated compounds, including chlorophenols and acetamides, have been extensively studied. These compounds, due to their persistence and bioaccumulation potential, pose risks to aquatic environments and human health. Research by Bedoux et al. reviews the occurrence, toxicity, and degradation of triclosan, a chlorinated compound, highlighting the need for understanding the environmental behavior of chlorinated organic compounds. This context is relevant for assessing the environmental and health implications of "this compound" and related compounds (Bedoux et al., 2012).

Advanced Oxidation Processes

The degradation of acetaminophen by advanced oxidation processes (AOPs) reviewed by Qutob et al. illustrates the chemical and bioactivity diversity that can arise from the degradation of organic compounds in aquatic environments. This review discusses by-products, biotoxicity, and degradation pathways of acetaminophen, offering insights into the environmental fate and treatment options for compounds with similar structures or functional groups (Qutob et al., 2022).

properties

IUPAC Name

2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNOS/c1-13-7-8-15(20-13)12-18(16(19)11-17)10-9-14-5-3-2-4-6-14/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUPTAJAOYFANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN(CCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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